1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one
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Overview
Description
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one is a complex organic compound that features a triazine ring substituted with allylamino groups and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with allylamine under controlled conditions.
Introduction of the Piperidinone Moiety: The piperidinone ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidinone derivative reacts with the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The allylamino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the triazine ring or the piperidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the triazine ring.
Scientific Research Applications
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one involves its interaction with specific molecular targets. The triazine ring and piperidinone moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Piperidinone Derivatives: Compounds with the piperidinone moiety but different ring substitutions.
Uniqueness
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-3-one is unique due to the combination of the triazine ring with allylamino groups and the piperidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
88536-36-1 |
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Molecular Formula |
C14H20N6O |
Molecular Weight |
288.35 g/mol |
IUPAC Name |
1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-3-one |
InChI |
InChI=1S/C14H20N6O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)20-9-5-6-11(21)10-20/h3-4H,1-2,5-10H2,(H2,15,16,17,18,19) |
InChI Key |
YTCZSJLGRFROFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCCC(=O)C2)NCC=C |
Origin of Product |
United States |
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